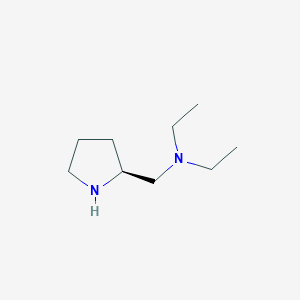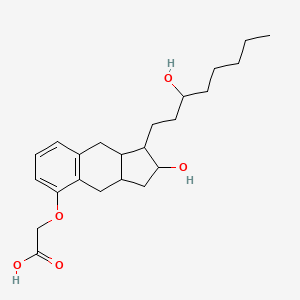
Viveta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium metavanadate, with the chemical formula KVO₃, is an inorganic compound that appears as a colorless to light green crystalline solid. It is denser than water and is known for its solubility in water. This compound is widely used in various industrial applications, including as a catalyst, mordant, and in the manufacture of dyes, inks, and laundry compounds .
准备方法
Synthetic Routes and Reaction Conditions: Potassium metavanadate can be synthesized through several methods:
Ammonium Metavanadate Route: Dissolving ammonium metavanadate in water and adding potassium hydroxide. The solution is then heated to remove ammonia, and the final pH is adjusted to 8-10.
Potassium Carbonate Route: Potassium carbonate or potassium bicarbonate is dissolved in water, and vanadium pentoxide is added.
Calcium Vanadate Route: Calcium vanadate is precipitated by adding calcium chloride to a vanadium leachate.
Industrial Production Methods: Industrial production of potassium metavanadate often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process typically includes steps such as dissolution, heating, crystallization, and filtration to obtain high-purity potassium metavanadate .
化学反应分析
Types of Reactions: Potassium metavanadate undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent and can react with reducing agents.
Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: Potassium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents such as hydrogen gas or metal hydrides.
Reduction Reactions: Often carried out using strong reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Involve the use of metal salts or complexing agents under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Vanadium pentoxide (V₂O₅) and other higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution Products: Various metal vanadates depending on the substituting metal ion.
科学研究应用
Potassium metavanadate has a wide range of applications in scientific research:
作用机制
The mechanism of action of potassium metavanadate involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular proteins, leading to alterations in their activity. In biological systems, potassium metavanadate has been shown to mimic the effects of insulin by activating insulin signaling pathways, which can improve glucose metabolism and reduce blood sugar levels . The compound’s interaction with cellular proteins and enzymes is believed to be mediated through its ability to undergo redox reactions, thereby influencing cellular processes .
相似化合物的比较
Sodium Metavanadate (NaVO₃): Similar in structure and properties, used in similar applications such as catalysis and industrial processes.
Ammonium Metavanadate (NH₄VO₃): Another vanadium compound with similar uses, particularly in analytical chemistry and as a precursor for other vanadium compounds.
Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and in various biochemical applications.
Uniqueness of Potassium Metavanadate: Potassium metavanadate is unique due to its specific solubility properties and its effectiveness as a catalyst in certain reactions. Its ability to act as an oxidizing agent and its applications in diverse fields such as medicine, industry, and research make it a valuable compound .
属性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27) |
InChI 键 |
PAJMKGZZBBTTOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
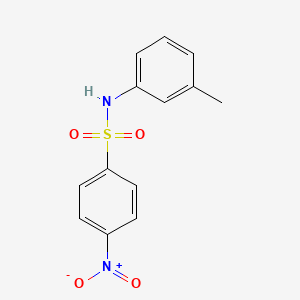
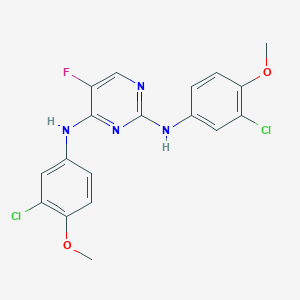
![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)
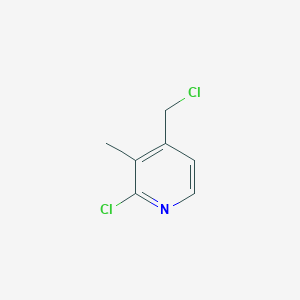
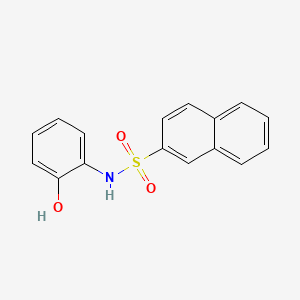
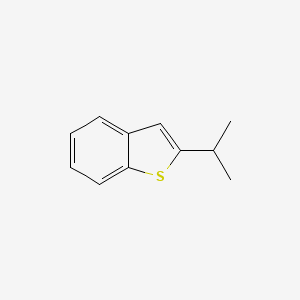
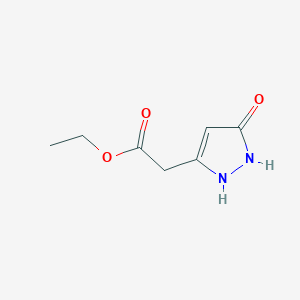
![Azepino[4,5-b]indole-5-carboxylic acid, 8-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B8780844.png)
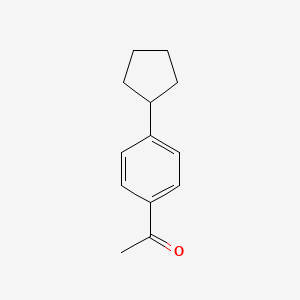
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)
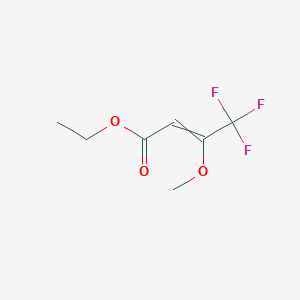
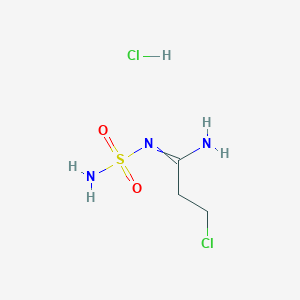
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
